molecular formula C17H23NO B5786922 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide

Cat. No. B5786922
M. Wt: 257.37 g/mol
InChI Key: UZZMULHHYJDVDD-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has been found to have analgesic properties and has been used in scientific research to study the mechanisms of opioid action in the body.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide acts on the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. It also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide has been found to have a shorter duration of action than other opioids, which may make it less addictive.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide has been found to have similar biochemical and physiological effects to other opioids, including analgesia, sedation, respiratory depression, and constipation. It has also been found to have a lower risk of causing nausea and vomiting, which may make it a more tolerable option for patients.

Advantages and Limitations for Lab Experiments

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide has several advantages for use in lab experiments, including its high affinity for the mu-opioid receptor and its shorter duration of action. However, its limited availability and potential for abuse may make it less desirable for some researchers.

Future Directions

There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide, including:
1. Further studies on its mechanism of action and its effects on the reward pathway in the brain.
2. Studies on its potential as a treatment for pain, particularly in patients who are intolerant to other opioids.
3. Studies on its potential as a treatment for addiction to other opioids, due to its shorter duration of action and lower risk of causing nausea and vomiting.
4. Studies on its potential as a tool for studying the mu-opioid receptor and its role in pain and addiction.

Synthesis Methods

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methylphenylacetic acid with cyclohexenylmagnesium bromide, followed by reaction with N-(2-bromoethyl)acetamide. Another method involves the reaction of 4-methylphenylacetonitrile with cyclohexenylmagnesium bromide, followed by reaction with N-(2-chloroethyl)acetamide.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide has been used in scientific research to study the mechanisms of opioid action in the body. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide has also been found to have a lower affinity for the delta-opioid receptor and the kappa-opioid receptor.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-14-7-9-16(10-8-14)13-17(19)18-12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZMULHHYJDVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)acetamide

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